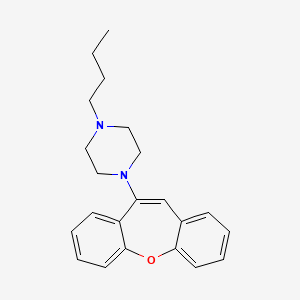
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a butyl group and a dibenz(b,f)oxepin moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
The synthesis of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- involves several steps. One common method includes the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers. These diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride (TiCl4) and zinc (Zn) in tetrahydrofuran (THF) to yield the dibenz(b,f)oxepin framework
Analyse Des Réactions Chimiques
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, such as depression, anxiety, and schizophrenia.
Mécanisme D'action
The mechanism of action of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a role in its anxiolytic and antidepressant effects. The dibenz(b,f)oxepin moiety may contribute to its overall biological activity by interacting with other cellular targets.
Comparaison Avec Des Composés Similaires
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- can be compared with other similar compounds, such as:
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: Known for its antioxidant and central nervous system activities.
1,4-bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine: Another piperazine derivative with potential therapeutic applications. The uniqueness of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- lies in its specific substitution pattern and the combination of the piperazine ring with the dibenz(b,f)oxepin moiety, which may result in distinct biological activities.
Propriétés
Numéro CAS |
22012-09-5 |
|---|---|
Formule moléculaire |
C22H26N2O |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-benzo[b][1]benzoxepin-5-yl-4-butylpiperazine |
InChI |
InChI=1S/C22H26N2O/c1-2-3-12-23-13-15-24(16-14-23)20-17-18-8-4-6-10-21(18)25-22-11-7-5-9-19(20)22/h4-11,17H,2-3,12-16H2,1H3 |
Clé InChI |
VKGZNPUQAZGNBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCN(CC1)C2=CC3=CC=CC=C3OC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


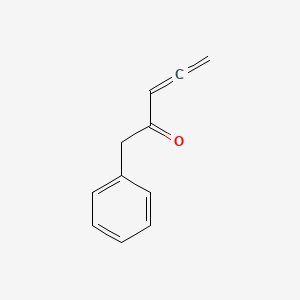


![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
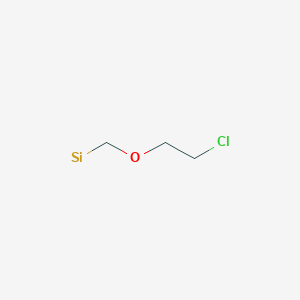
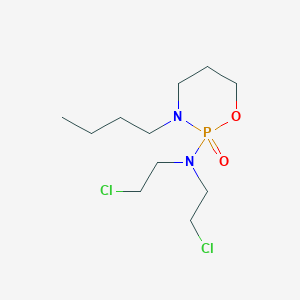
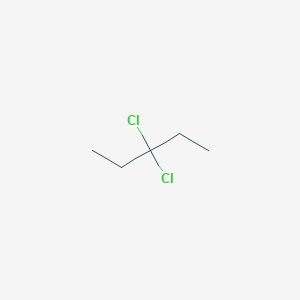
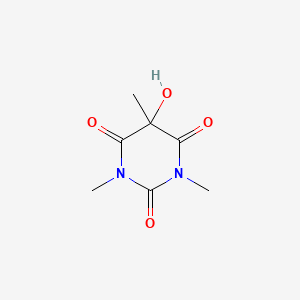

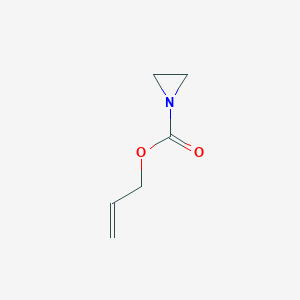
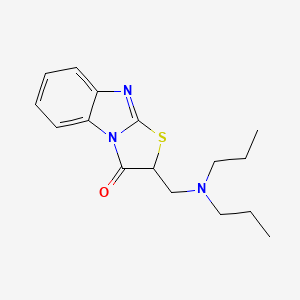
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
